Cas no 886928-59-2 (4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-Cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyano-functionalized benzamide group and a methanesulfonylphenyl moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the sulfonyl group enhances solubility and binding affinity, while the cyano substitution offers reactivity for further derivatization. Its rigid oxadiazole ring contributes to metabolic stability, making it a promising intermediate for drug discovery. The compound’s well-defined synthetic route allows for consistent purity and scalability, supporting its use in research and development applications.
4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
886928-59-2 structure
Product Name:4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:886928-59-2
MF:C17H12N4O4S
MW:368.366581916809
CID:5477936
Update Time:2025-10-18

4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-cyano-N-[5-[3-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-
    • 4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • Inchi: 1S/C17H12N4O4S/c1-26(23,24)14-4-2-3-13(9-14)16-20-21-17(25-16)19-15(22)12-7-5-11(10-18)6-8-12/h2-9H,1H3,(H,19,21,22)
    • InChI Key: PBYGCFNJINOILQ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C1=CC=C(C#N)C=C1

4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide

Recent Advances in the Study of 4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 886928-59-2)

The compound 4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 886928-59-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole core and functionalized aromatic rings, has demonstrated promising potential in various therapeutic applications, particularly as a kinase inhibitor. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.

One of the key areas of investigation has been the compound's interaction with specific kinase targets. Researchers have employed X-ray crystallography and molecular docking studies to reveal that 4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide exhibits high affinity for certain tyrosine kinases, which are implicated in cancer progression. These findings suggest that the compound could serve as a lead structure for the development of novel anticancer agents. Additionally, in vitro assays have shown that it effectively inhibits kinase activity at nanomolar concentrations, further underscoring its therapeutic potential.

Another significant advancement involves the optimization of the compound's pharmacokinetic profile. Recent synthetic efforts have focused on modifying the methanesulfonyl and cyano substituents to enhance solubility and bioavailability while maintaining its inhibitory activity. These modifications have resulted in derivatives with improved metabolic stability and reduced off-target effects, as evidenced by recent pharmacokinetic studies in rodent models. Such improvements are critical for advancing the compound toward clinical trials.

In addition to its anticancer properties, preliminary studies have explored the compound's potential in treating inflammatory and autoimmune diseases. Researchers have observed that 4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide modulates key signaling pathways involved in immune response regulation. For instance, it has been shown to suppress the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a possible application in conditions like rheumatoid arthritis or inflammatory bowel disease. However, further in vivo studies are needed to validate these findings.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as potential toxicity, formulation stability, and scalable synthesis must be addressed. Recent collaborative efforts between academic institutions and pharmaceutical companies aim to tackle these hurdles through innovative drug delivery systems and process chemistry optimizations. These initiatives are expected to pave the way for future clinical evaluations.

In conclusion, 4-cyano-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 886928-59-2) represents a versatile and potent scaffold in drug discovery. Its dual potential in oncology and immunology, coupled with ongoing structural optimizations, positions it as a compelling candidate for further investigation. As research progresses, this compound may soon transition from bench to bedside, offering new therapeutic options for patients with unmet medical needs.

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